N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide
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Overview
Description
N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a naphthalene ring substituted with bis(2-chloroethyl)amino and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide typically involves multiple steps:
Formation of the Naphthalene Intermediate: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the naphthalene intermediate with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide: is similar to other nitrogen mustard derivatives such as mechlorethamine and cyclophosphamide.
Naphthalene Derivatives: Compounds like naphthalene-1,4-dione and naphthalene-2,3-dicarboxylic acid share structural similarities.
Uniqueness
What sets this compound apart is its unique combination of a naphthalene ring with bis(2-chloroethyl)amino and acetamide groups, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6277-27-6 |
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Molecular Formula |
C16H16Cl2N2O3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-10(21)19-13-14(20(8-6-17)9-7-18)16(23)12-5-3-2-4-11(12)15(13)22/h2-5H,6-9H2,1H3,(H,19,21) |
InChI Key |
VDMCTDSUHVMAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N(CCCl)CCCl |
Origin of Product |
United States |
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